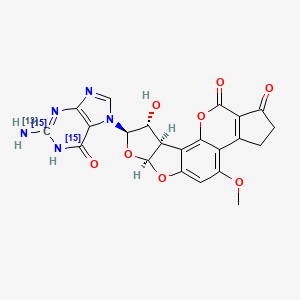![molecular formula C17H21ClN4O5 B13863331 tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)
tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a nitrophenoxy group, and a chloroimidazole moiety
準備方法
The synthesis of tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate involves multiple steps. One common synthetic route includes the following steps:
Formation of the nitrophenoxy intermediate: This step involves the nitration of a phenol derivative to introduce the nitro group.
Introduction of the chloroimidazole group: This step involves the reaction of the nitrophenoxy intermediate with a chloroimidazole derivative.
Formation of the carbamate group: This step involves the reaction of the intermediate with tert-butyl carbamate under specific conditions to form the final product.
The reaction conditions typically involve the use of solvents such as methylene chloride, chloroform, and alcohols, and may require catalysts or specific temperature and pressure conditions .
化学反応の分析
tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, nucleophiles like amines or thiols, and acids or bases for hydrolysis .
科学的研究の応用
tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
作用機序
The mechanism of action of tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloroimidazole moiety can bind to specific enzymes or receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .
類似化合物との比較
tert-Butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the nitrophenoxy and chloroimidazole groups.
tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate: A compound with a similar carbamate group but different aromatic substituents.
tert-Butyl 3-bromopropylcarbamate: A compound with a similar carbamate group but different halogen substituents
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific research applications.
特性
分子式 |
C17H21ClN4O5 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate |
InChI |
InChI=1S/C17H21ClN4O5/c1-17(2,3)27-16(23)19-7-4-8-26-14-9-12(22(24)25)5-6-13(14)21-10-15(18)20-11-21/h5-6,9-11H,4,7-8H2,1-3H3,(H,19,23) |
InChIキー |
FUENKDDAMVWJAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


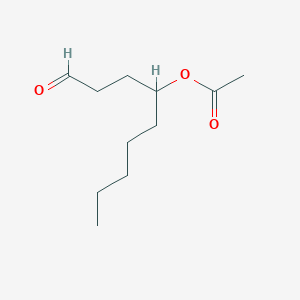

![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
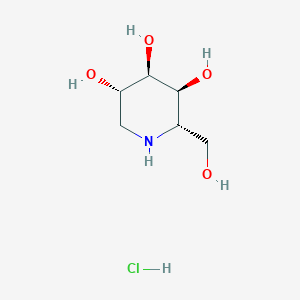

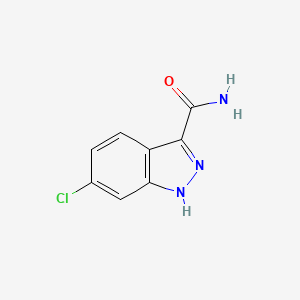
![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
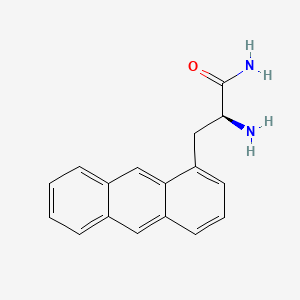
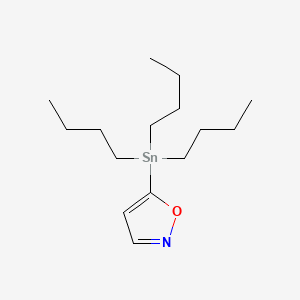
![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)



